L643,717-01J10

Description

L643,717-01J10 is a selective β1-adrenoceptor antagonist with demonstrated utility in pharmacological studies targeting adrenergic receptor subtypes. Its structural and functional properties enable high specificity for β1-adrenoceptors over β2-adrenoceptors, making it a critical tool for dissecting receptor populations in cardiac tissues. Radioligand binding studies and functional assays in guinea-pig and cat left atria highlight its role in differentiating β1- and β2-adrenoceptor contributions to inotropic responses .

Key characteristics of this compound include:

- Pharmacological Class: Competitive β1-adrenoceptor antagonist.

- Primary Use: Research applications in receptor subtype characterization.

- Mechanism: Binds reversibly to β1-adrenoceptors, inhibiting agonist-induced responses (e.g., noradrenaline-mediated cardiac stimulation).

Properties

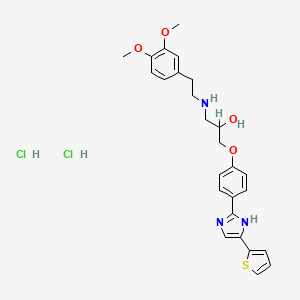

Molecular Formula |

C26H31Cl2N3O4S |

|---|---|

Molecular Weight |

552.5 g/mol |

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-[4-(5-thiophen-2-yl-1H-imidazol-2-yl)phenoxy]propan-2-ol;dihydrochloride |

InChI |

InChI=1S/C26H29N3O4S.2ClH/c1-31-23-10-5-18(14-24(23)32-2)11-12-27-15-20(30)17-33-21-8-6-19(7-9-21)26-28-16-22(29-26)25-4-3-13-34-25;;/h3-10,13-14,16,20,27,30H,11-12,15,17H2,1-2H3,(H,28,29);2*1H |

InChI Key |

FUNPLUUFCGTLEV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC(COC2=CC=C(C=C2)C3=NC=C(N3)C4=CC=CS4)O)OC.Cl.Cl |

Synonyms |

(2-(3-(3,4-dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-4-(2-thienyl)imidazole.2 hydrochloride L 643717-01J10 L-643717-01J10 L643,717-01J10 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L643,717-01J10 involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

Formation of the Benzene Ring: The benzene ring is formed through a series of reactions involving aromatic compounds.

Introduction of Functional Groups: Various functional groups, such as hydroxyl, amino, and carboxyl groups, are introduced through substitution reactions.

Cyclization: The final step involves cyclization to form the complete structure of this compound.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The key considerations in industrial production include:

Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield.

Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

L643,717-01J10 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which can alter its reactivity and biological activity.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different properties.

Substitution: The functional groups in this compound can undergo substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

L643,717-01J10 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on cellular processes and as a tool in molecular biology experiments.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of L643,717-01J10 involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pharmacological Profile and Selectivity

L643,717-01J10 is compared to other β-adrenoceptor ligands in Table 1, including non-selective antagonists (propranolol), β1-selective antagonists (betaxolol, metoprolol), and β2-selective antagonists (ICI 118,551). Data are derived from organ bath experiments and radioligand binding studies .

Table 1: Affinity and Selectivity of β-Adrenoceptor Ligands

| Compound | pKB (Heart, β1) | pKD (Uterus, β2) | Selectivity Factor (SF) |

|---|---|---|---|

| Propranolol | 8.6 | 8.9 | 0.3 (Non-selective) |

| ICI 118,551 | 6.2 | 9.1 | 794 (β2-selective) |

| Betaxolol | 9.4 | 7.1 | 20 (β1-selective) |

| This compound | 8.8 | 6.5 | 20 (β1-selective) |

| Metoprolol | 8.2 | 6.3 | 10 (β1-selective) |

Key Findings:

- Selectivity : this compound exhibits a β1-selectivity factor (SF) of 20, comparable to betaxolol (SF = 20) and superior to metoprolol (SF = 10). Its SF is derived from the ratio of pKB (β1) to pKD (β2) values .

- Receptor Subtype Differentiation : In cat left atria, this compound and ICI 118,551 were used to identify mixed β1/β2 populations, whereas guinea-pig atria showed exclusive β1 activity .

Structural and Functional Distinctions

- This compound vs. ICI 118,551: While both are selective antagonists, ICI 118,551 targets β2-adrenoceptors (SF = 794), making it a complementary tool for β2 studies. This compound’s β1 specificity is critical for isolating cardiac β1 effects .

- This compound vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.